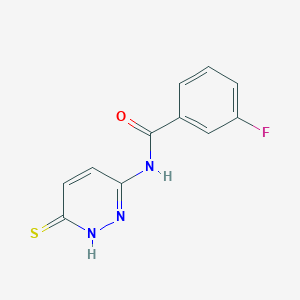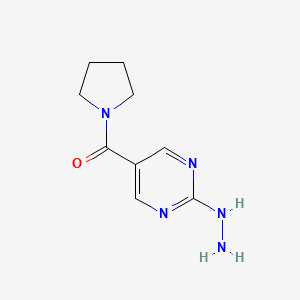![molecular formula C15H9F3N4O3 B1440667 5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326844-69-2](/img/structure/B1440667.png)
5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound you’re asking about is a complex organic molecule that contains several functional groups: a pyridinyl group, a trifluoromethoxyphenyl group, and a 1H-1,2,3-triazole-4-carboxylic acid group . These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitrogen in the triazole ring and the pyridine ring could potentially allow for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating pyridinyl group . The triazole ring could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative and could influence the compound’s polarity .科学的研究の応用
Antimicrobial Activity
5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been studied for their potential antimicrobial activity. Research has shown that some triazole derivatives exhibit moderate antimicrobial properties, indicating a potential application in developing new antimicrobial agents. For instance, Komsani et al. (2015) reported on the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, evaluating their antibacterial and antifungal activity, where some derivatives showed moderate activity (Komsani et al., 2015).
Crystal Structure Analysis
The structural properties of triazole derivatives have been extensively studied, contributing to the understanding of molecular interactions and crystal packing. For example, Castiñeiras et al. (2018) investigated the molecular and supramolecular structures of a triazole derivative through X-ray diffractometry, providing insights into the structural aspects of these compounds (Castiñeiras et al., 2018).
Acid-Base Properties
The acid-base behavior of triazole derivatives in different solvent mixtures has been a subject of research, which is crucial in understanding their chemical properties. Azimi et al. (2008) conducted a study on the acidity constants of triazole derivatives in ethanol/water mixtures, highlighting the influence of solvents on their acid-base behavior (Azimi et al., 2008).
Biological Activity Studies
Triazole derivatives have been synthesized and examined for their potential biological activities. For example, Mazur et al. (2011) synthesized a new 1,2,4-triazole derivative and screened it for antiproliferative and antiinflammatory activity, contributing to the field of medicinal chemistry (Mazur et al., 2011).
Synthesis and Chemical Analysis
Studies have also focused on the synthesis and chemical analysis of triazole derivatives. For instance, Modzelewska-Banachiewicz et al. (2012) explored the synthesis of alkenoic acid derivatives from triazoles and assessed their chemical structures using spectroscopic methods (Modzelewska-Banachiewicz et al., 2012).
Coordination Chemistry and Materials Science
Triazole derivatives have been utilized in coordination chemistry and materials science. For example, Wang et al. (2019) synthesized coordination polymers using triazole derivatives, analyzing their structures and properties (Wang et al., 2019).
Pharmacological Assessments
The pharmacological properties of triazole derivatives have been investigated in various studies. Dave et al. (2007) performed antimicrobial and antitubercular evaluations of thiazolidinones and Mannich bases of triazole derivatives, indicating their potential in pharmaceutical applications (Dave et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-pyridin-4-yl-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)25-11-3-1-10(2-4-11)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYHTCNZDKZQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





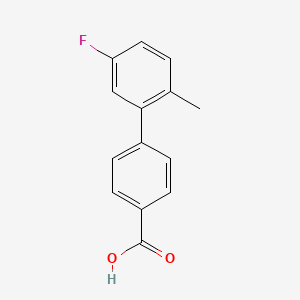
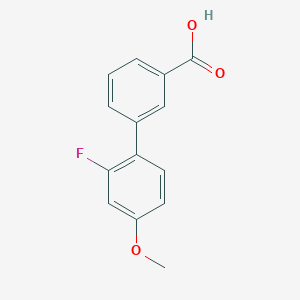

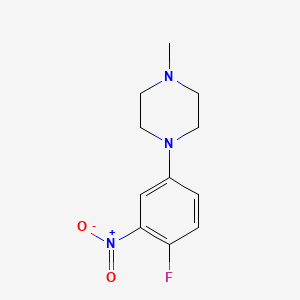
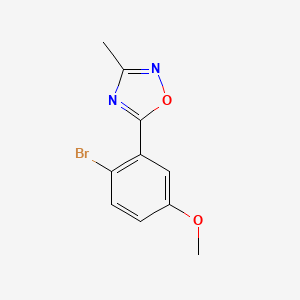
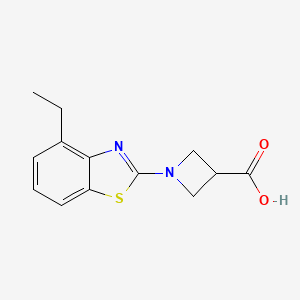
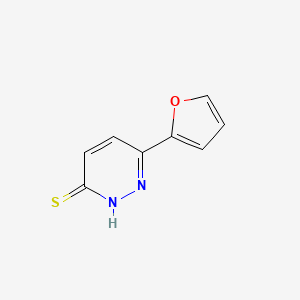
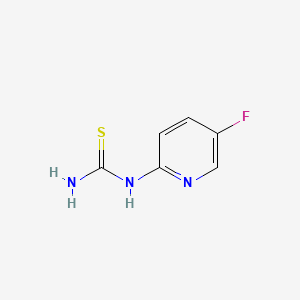
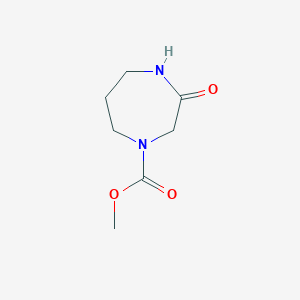
![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)
